2,7-Dimethylnaphthalene-1,8-diol
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Overview
Description
2,7-Dimethylnaphthalene-1,8-diol is an organic compound that belongs to the class of naphthalenediols It is characterized by the presence of two hydroxyl groups (-OH) attached to the naphthalene ring at positions 1 and 8, and two methyl groups (-CH3) at positions 2 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylnaphthalene-1,8-diol can be achieved through several methods. One common approach involves the hydroxylation of 2,7-dimethylnaphthalene using strong oxidizing agents. For instance, the compound can be synthesized by reacting 2,7-dimethylnaphthalene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) to yield the desired diol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. The use of zeolite catalysts in the presence of supercritical carbon dioxide has been explored for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylnaphthalene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form naphthalene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced naphthalene derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dimethylnaphthalene-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethylnaphthalene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylnaphthalene
- 2,3-Dimethylnaphthalene
- 1,4-Dimethylnaphthalene
- 1,2-Dimethylnaphthalene
Uniqueness
2,7-Dimethylnaphthalene-1,8-diol is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,7-dimethylnaphthalene-1,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6,13-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDCLPLCNCYUMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=C2O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301215 |
Source
|
Record name | 2,7-Dimethyl-1,8-naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172915-65-0 |
Source
|
Record name | 2,7-Dimethyl-1,8-naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172915-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dimethyl-1,8-naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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